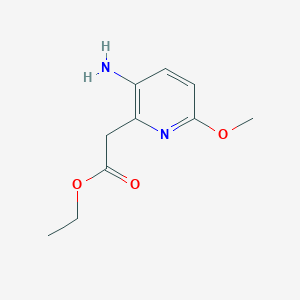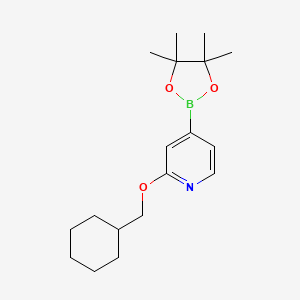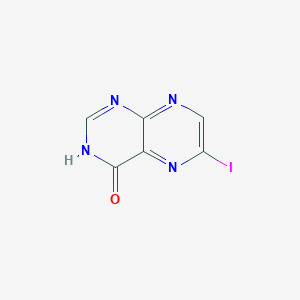
1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of a furan ring, which is a five-membered aromatic ring with one oxygen atom, adds to the compound’s unique structure and potential reactivity.
Vorbereitungsmethoden
The synthesis of 1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate hydrazine derivatives with 3-methylfuran-2-carbaldehyde under acidic or basic conditions. The reaction typically proceeds through the formation of a hydrazone intermediate, which then undergoes cyclization to form the pyrazole ring.
Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity. The use of continuous flow reactors and other advanced technologies can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole or furan rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: In biological research, the compound can be used to study enzyme interactions, receptor binding, and other biochemical processes.
Medicine: The compound’s potential pharmacological properties make it a candidate for drug discovery and development. It may exhibit activity against various diseases and conditions.
Industry: In industrial applications, the compound can be used in the production of specialty chemicals, agrochemicals, and other products.
Wirkmechanismus
The mechanism of action of 1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-3-(3-methylfuran-2-YL)-1H-pyrazol-5-amine can be compared with other similar compounds, such as:
1-Methyl-3-(2-furyl)-1H-pyrazol-5-amine: This compound has a similar structure but with a different substitution pattern on the furan ring.
3-(3-Methylfuran-2-YL)-1H-pyrazol-5-amine: This compound lacks the methyl group on the pyrazole ring, which may affect its reactivity and properties.
Eigenschaften
Molekularformel |
C9H11N3O |
|---|---|
Molekulargewicht |
177.20 g/mol |
IUPAC-Name |
2-methyl-5-(3-methylfuran-2-yl)pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3O/c1-6-3-4-13-9(6)7-5-8(10)12(2)11-7/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
WDTGZNYSRKLCFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(OC=C1)C2=NN(C(=C2)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![8-Methyl-1-oxa-5-azaspiro[5.5]undecane](/img/structure/B13088483.png)
![1-[2-(Oxolan-3-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13088496.png)
![Benzyl 6-ethyl-1,7-diazaspiro[4.5]decane-7-carboxylate](/img/structure/B13088497.png)

![6-Bromo-2-methylimidazo[1,2-A]pyrazin-8-amine](/img/structure/B13088503.png)
![{2-ethyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13088507.png)




